N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine

Medicinal Chemistry Library Synthesis Physicochemical Properties

Researchers often face delays when sourcing precisely characterized heterocyclic building blocks for SAR libraries. N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 880361-90-0) resolves this with its bifunctional 1,3,4-oxadiazole scaffold and free secondary amine handle, enabling direct conjugation to amides, sulfonamides, or solid supports without deprotection steps. • Computed properties (XLogP3 0.8, TPSA 51 Ų) favor lead-like compound design. • Available as the hydrochloride salt at ≥97% purity (HPLC) with full QC documentation. • Ships ambient; stock held at major international hubs for rapid fulfillment.

Molecular Formula C10H11N3O
Molecular Weight 189.21 g/mol
CAS No. 880361-90-0
Cat. No. B1595611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine
CAS880361-90-0
Molecular FormulaC10H11N3O
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCNCC1=NN=C(O1)C2=CC=CC=C2
InChIInChI=1S/C10H11N3O/c1-11-7-9-12-13-10(14-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3
InChIKeyWVVQCQZLRFXKEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine for Drug Discovery


N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (CAS 880361-90-0) is a research chemical building block characterized by a 1,3,4-oxadiazole core . Its structure includes a methylamine side chain attached to the 2-position and a phenyl group at the 5-position of the heterocyclic ring [1]. This compound is of interest as a versatile scaffold for medicinal chemistry, particularly for creating diverse screening libraries due to its capacity for further modification via the free amine group . It is commercially available primarily as a hydrochloride salt with a purity of ≥97% .

Why Generic Substitution Fails in 1,3,4-Oxadiazoles


The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, but the specific substituents and their positions are critical determinants of a compound's biological profile and physicochemical properties [1]. Within this class, the presence and location of the phenyl group and the nature of the amine side chain profoundly influence target binding, solubility, and metabolic stability . For instance, substituting the N-methyl group in N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine with an unsubstituted amine or a larger alkyl group could significantly alter the compound's lipophilicity (cLogP) and its ability to cross biological membranes or form key interactions with a protein target . Therefore, a seemingly minor structural change in a library compound can lead to a completely different activity profile, underscoring the need for precise chemical identity rather than generic scaffold selection [2].

N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine Specificity


Basicity and Steric Profile from N-Methyl Moiety

N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (1) possesses a secondary amine (-NHCH3), which differentiates it from primary amine analogs like (5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (2) . The N-methyl group increases the amine's basicity (pKa of conjugate acid ~10.6-10.8 for a secondary alkylamine vs. ~10.0-10.3 for a primary alkylamine) and introduces a steric hindrance not present in the primary amine, which can affect receptor binding pocket interactions and metabolic N-demethylation rates [1].

Medicinal Chemistry Library Synthesis Physicochemical Properties

Computed Lipophilicity and Polar Surface Area

Computed properties for the free base, N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (1), indicate a specific lipophilicity profile defined by an XLogP3 of 0.8 and a topological polar surface area (TPSA) of 51 Ų . These values position the compound within a favorable range for oral bioavailability (Veber's rule TPSA < 140 Ų, Lipinski's Rule of 5 LogP ≤ 5). These properties are distinct from other 5-phenyl-1,3,4-oxadiazole derivatives with different substituents, which can vary widely in lipophilicity and TPSA, thereby affecting their ADME profile and target engagement potential .

Drug Discovery ADME Properties Computational Chemistry

Secondary Amine as a Diversification Handle

The N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine (1) molecule contains a secondary amine group (-NHCH3) that serves as a versatile functional handle for further derivatization . This contrasts with 5-phenyl-1,3,4-oxadiazole (2) [1], which lacks an amine entirely, and N-phenyl-5-phenyl-1,3,4-oxadiazol-2-amine (3) [2], where the amine's nitrogen is directly linked to the oxadiazole and phenyl rings, drastically altering its nucleophilicity and the chemical space accessible from it. The amine in (1) can undergo reactions like reductive amination, amide bond formation, sulfonamide synthesis, and alkylation, enabling the rapid generation of focused libraries for structure-activity relationship (SAR) studies .

Parallel Synthesis Chemical Biology Medicinal Chemistry

Applications of N-Methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine


Diverse Compound Libraries for Hit Finding

Researchers seeking a versatile building block for synthesizing a library of 1,3,4-oxadiazole-containing compounds can utilize N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine. The secondary amine handle enables rapid diversification into amides, sulfonamides, and tertiary amines , providing a strategic advantage for exploring SAR around a core scaffold [1]. Its computed physicochemical properties (XLogP3 0.8, TPSA 51 Ų) make it a favorable starting point for lead-like molecules .

Functional Probes and Affinity Reagents

The bifunctional nature of this compound—containing a potentially bioactive oxadiazole ring and a modifiable amine handle—makes it suitable for creating chemical probes. The amine can be conjugated to fluorophores, biotin, or solid supports , while the 5-phenyl-1,3,4-oxadiazole core may interact with biological targets [2]. This approach allows for target identification or pull-down assays, leveraging the compound's unique structural and physicochemical profile for precise biological interrogation.

Functional Polymers and Organic Electronics

The 1,3,4-oxadiazole moiety is a well-known electron-transporting unit in organic light-emitting diodes (OLEDs) and polymeric materials [3]. N-methyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine can serve as a monomer or be grafted onto polymer backbones via its amine functionality . This enables the tuning of electronic and optical properties, leveraging the distinct electronic structure of the phenyl-oxadiazole unit for applications in advanced materials .

Reference Standard for Method Development

The compound's well-defined structure, high commercial purity (≥97%), and distinct physicochemical properties (e.g., m/z of 189.09 for the free base) make it an ideal reference standard [4]. It can be used for developing and validating HPLC, LC-MS, or GC-MS methods to detect or quantify this specific compound or its analogs in complex matrices . This is crucial in drug metabolism and environmental fate studies where a precise analytical standard is required.

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